molecular formula C14H28N2O3 B599187 tert-Butyl 4-(2-methoxyethylamino)azepane-1-carboxylate CAS No. 1223748-50-2

tert-Butyl 4-(2-methoxyethylamino)azepane-1-carboxylate

Cat. No. B599187
M. Wt: 272.389
InChI Key: ANMHWVMOKKMGRY-UHFFFAOYSA-N
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Description

“tert-Butyl 4-(2-methoxyethylamino)azepane-1-carboxylate” is a chemical compound with the molecular formula C14H28N2O3 . It is also known as “Hexahydro-4-[(2-methoxyethyl)amino]-1H-azepine-1-carboxylic acid tert-butyl ester” and "1H-Azepine-1-carboxylic acid, hexahydro-4-[(2-methoxyethyl)amino]-, 1,1-dimethylethyl" .


Molecular Structure Analysis

The molecular structure of “tert-Butyl 4-(2-methoxyethylamino)azepane-1-carboxylate” consists of 14 carbon atoms, 28 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . The average mass of the molecule is 272.384 Da and the monoisotopic mass is 272.209991 Da .

Scientific Research Applications

Key Intermediate Synthesis

Synthesis of Rho-Kinase Inhibitor Intermediate : A practical synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate for the Rho-kinase inhibitor K-115, demonstrates the synthetic utility of this compound class in producing biologically active molecules. The synthesis involves intramolecular cyclization, showcasing the compound's potential in multikilogram production for medicinal chemistry applications (Gomi, Kouketsu, Ohgiya, & Shibuya, 2012).

Advanced Synthetic Techniques

Tropane Alkaloid Synthesis : The compound plays a crucial role in the asymmetric synthesis of the tropane alkaloid (+)-pseudococaine, highlighting its utility in constructing complex bicyclic structures such as 8-azabicyclo[3.2.1]octane scaffolds. This process demonstrates the compound's versatility in enabling the synthesis of natural products and bioactive molecules (Brock, Davies, Lee, Roberts, & Thomson, 2012).

Molecular Structure Elucidation

Characterization of Cyclic Amino Acid Esters : The synthesis and characterization of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a cyclic amino acid ester, exemplify the applications of these compounds in elucidating molecular structures through techniques such as NMR spectroscopy and X-ray diffraction analysis. This work underpins the structural diversity accessible through the manipulation of azepane-based compounds (Moriguchi, Krishnamurthy, Arai, Matsumoto, Araki, Tsuge, & Nishino, 2014).

Novel Synthetic Pathways

Nucleophilic Substitutions and Radical Reactions : Research on tert-butyl phenylazocarboxylates, closely related in structural complexity to tert-Butyl 4-(2-methoxyethylamino)azepane-1-carboxylate, showcases their utility as versatile building blocks. These compounds facilitate nucleophilic substitutions and radical reactions, expanding the toolkit for constructing diverse organic molecules with potential applications in drug discovery and materials science (Jasch, Höfling, & Heinrich, 2012).

properties

IUPAC Name

tert-butyl 4-(2-methoxyethylamino)azepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O3/c1-14(2,3)19-13(17)16-9-5-6-12(7-10-16)15-8-11-18-4/h12,15H,5-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANMHWVMOKKMGRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(CC1)NCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70676574
Record name tert-Butyl 4-[(2-methoxyethyl)amino]azepane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-(2-methoxyethylamino)azepane-1-carboxylate

CAS RN

1223748-50-2
Record name tert-Butyl 4-[(2-methoxyethyl)amino]azepane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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